molecular formula C9H16ClNO2 B6207275 methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2703774-31-4

methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B6207275
CAS No.: 2703774-31-4
M. Wt: 205.68 g/mol
InChI Key: BRPUBNOKWRLYLX-UHFFFAOYSA-N
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Description

Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride (CAS: 2703774-31-4) is a bicyclic amine derivative with a molecular formula of C₉H₁₅NO₂·HCl and a molecular weight of 213.68 g/mol (unprotonated base: C₉H₁₅NO₂, 169.22 g/mol). Its structure features a 6-azabicyclo[3.2.1]octane core, where the nitrogen atom is positioned at the bridgehead, and a methyl carboxylate group is attached at the 1-position . The compound’s SMILES notation is COC(=O)C12CCCC(C1)NC2, and its InChIKey is MVMXTIHHRAUPSM-UHFFFAOYSA-N.

Properties

CAS No.

2703774-31-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(5-9)10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

BRPUBNOKWRLYLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)NC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the construction of the azabicyclo scaffold. One common method is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. The reaction conditions may include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, typically involving reagents like potassium permanganate (KMnO₄) under acidic conditions. The bicyclic nitrogen framework and ester functional group may participate in these reactions, potentially leading to oxygenated derivatives. For example:

  • Conditions : Controlled temperature, acidic solvent.

  • Outcome : Addition of oxygen atoms or formation of oxidized intermediates.
    This reactivity is consistent with azabicyclo systems, where nitrogen’s lone pairs can influence redox behavior.

Reduction Reactions

Reduction is achievable using lithium aluminum hydride (LiAlH₄), a strong reducing agent. The ester group (COOCH₃) may undergo reduction to form alcohol or amine derivatives:

  • Mechanism : LiAlH₄ donates hydride ions, targeting electrophilic carbonyl groups.

  • Product : Reduced intermediates (e.g., alcohols or amines) depending on reaction conditions.
    This aligns with synthesis routes involving LiAlH₄ for amine formation in azabicyclo systems .

Nucleophilic Substitution

The ester group (COOCH₃) is susceptible to nucleophilic attack, enabling substitution reactions:

  • Reagents : Alcohols, amines, or other nucleophiles under basic or acidic conditions.

  • Outcome : Replacement of the methyl ester with alternative substituents (e.g., ethyl, benzyl).
    This reactivity highlights the compound’s versatility as a synthetic intermediate.

Hydrolysis

Under acidic or basic hydrolysis, the ester group may convert to a carboxylic acid:

  • Conditions : HCl (acidic) or NaOH (basic).

  • Product : 6-azabicyclo[3.2.1]octane-1-carboxylic acid.
    This transformation is typical for ester hydrolysis and could modify the compound’s solubility and reactivity.

Cyclization and Ring-Opening

The bicyclic structure may participate in rearrangements or ring-opening reactions under specific conditions:

  • Example : Thermal cyclization or acid-catalyzed ring-opening, potentially forming lactams or other derivatives.
    Such reactions are referenced in azabicyclo synthesis methodologies, where ring strain or substituents influence reactivity .

Reaction Comparison Table

Reaction TypeReagents/ConditionsKey OutcomeSource
OxidationPotassium permanganate, acidic solventOxygenated derivatives
ReductionLiAlH₄, refluxAlcohols/amine derivatives
Nucleophilic SubstitutionNucleophiles (e.g., alcohols), base/acidSubstituted esters
HydrolysisHCl or NaOHCarboxylic acid formation

Structural and Mechanistic Insights

  • Functional Groups : The ester (COOCH₃) and nitrogen bridgehead provide distinct reactive sites.

  • Bicyclic Stability : The azabicyclo framework enhances stability, influencing reaction pathways and intermediates.

  • Biological Relevance : Structural similarity to alkaloids (e.g., cocaine) suggests potential for modulating neurotransmitter systems via receptor binding.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has been investigated for its pharmacological properties, particularly its interaction with biological receptors and enzymes.

Pharmacological Activities

  • Analgesic Properties : Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit analgesic effects comparable to existing pain medications .
  • Narcotic Antagonism : Some compounds within this class have demonstrated narcotic antagonist activities, making them potential candidates for treating opioid dependence .

Drug Discovery Applications

The unique structural features of this compound facilitate its use as a scaffold in drug design.

Case Studies

  • A study highlighted the synthesis of various derivatives of azabicyclo[3.2.1]octanes, revealing their potential as effective analgesics with reduced dependency risks .
  • Another investigation focused on the total synthesis of complex molecules using this scaffold, demonstrating its versatility in creating compounds with diverse biological activities .

Synthesis Methodologies

The synthesis of this compound can be approached through several methodologies:

Synthesis MethodDescription
Intramolecular Cyclization A common method used to construct the bicyclic framework efficiently .
Beckmann Rearrangement Utilized to create nitrogen-containing compounds from oximes, contributing to the azabicyclo structure .
Asymmetric Total Synthesis Focused on producing enantiomerically pure compounds, enhancing their pharmacological profiles .

The biological activity of this compound is closely related to its structural characteristics, particularly its nitrogen atom placement and bicyclic configuration.

Structure-Activity Relationship Insights

  • Compounds demonstrating structural variations have been tested for their analgesic and antagonist properties, revealing correlations between specific modifications and enhanced biological activity .

Mechanism of Action

The mechanism of action of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azabicyclo[3.2.1]octane Family

rac-Methyl (1R,3R,5R)-6-Azabicyclo[3.2.1]octane-3-carboxylate Hydrochloride (CAS: 2832888-66-9)
  • Structural Difference : The carboxylate group is at the 3-position instead of the 1-position.
  • Supplier Data : Priced at $675 (A2B Chem, United States), this variant is cheaper than the 1-carboxylate analog, likely due to synthetic accessibility .
  • Pharmacological Relevance: No activity data reported, but similar bicyclic amines are explored for CNS targets like sigma receptors (e.g., AB10, a selective S1R antagonist) .
(1S,5R)-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride
  • Structural Difference : Replaces the methyl ester with a carboxylic acid at the 5-position.
  • Supplier Data: Sold by Santa Cruz Biotechnology at $1,200/250 mg, reflecting higher purity or niche demand .
  • Applications : Carboxylic acid derivatives are common in peptide mimetics or enzyme inhibitors, though specific uses are undocumented.
tert-Butyl N-[(1R,3R,5S)-6-Azabicyclo[3.2.1]octan-3-yl]carbamate Hydrochloride
  • Structural Difference : Incorporates a tert-butoxycarbonyl (Boc)-protected amine at the 3-position.
  • Synthetic Utility : Boc groups are widely used in peptide synthesis for amine protection, suggesting this compound is a precursor in drug discovery .

Azabicyclo Derivatives with Varied Ring Systems

Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride
  • Structural Difference : Features a bicyclo[2.2.2]octane core, which is more rigid and symmetrical than the [3.2.1] system.
  • Synthetic Use : Used in a European patent to generate intermediates via benzylation of the amine group .
Ethyl 2-Azabicyclo[4.1.0]heptane-1-carboxylate Hydrochloride (CAS: 1896478-30-0)
  • Structural Difference : A smaller bicyclo[4.1.0]heptane system with an ethyl ester.
  • Supplier Data : Priced similarly to the target compound ($850–$1,385 ), but the altered ring system may confer distinct stereoelectronic properties .

Thia-Azabicyclo Heterocycles (Beta-Lactam Analogs)

Compounds like 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., mezlocillin sodium) are clinically significant beta-lactam antibiotics .

  • Key Differences :
    • Sulfur atom replaces a carbon in the bicyclic framework.
    • Beta-lactam ring enables antibacterial activity via penicillin-binding protein inhibition.
  • Pharmacological Relevance : Unlike the target compound, these have well-established therapeutic applications .

Supplier and Pricing Data

Compound Name (CAS) Supplier Price ($) Lead Time (Days)
Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate HCl (2703774-31-4) Enamine Ltd 850–1,385 2–12
rac-Methyl 3-carboxylate analog (2832888-66-9) A2B Chem 675 12
(1S,5R)-5-Carboxylic acid analog Santa Cruz Biotech 1,200/250 mg N/A

Pharmacological and Industrial Potential

  • Target Compound: Limited data exist, but azabicyclo[3.2.1]octane derivatives are explored for CNS targets (e.g., sigma receptors) and as rigid scaffolds for drug design .
  • Competitors : Thia-azabicyclo antibiotics dominate clinical use, while unsubstituted analogs (e.g., AB10) show receptor-modulating activity .

Biological Activity

Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a nitrogen-containing bicyclic compound with significant potential in medicinal chemistry due to its structural resemblance to bioactive alkaloids such as nicotine and cocaine. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Structural Characteristics

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 205.68 g/mol
  • SMILES Notation : COC(=O)C12CCCC(C1)NC2

The unique bicyclic structure of this compound contributes to its biological properties, making it a subject of interest in pharmacological studies.

Biological Activity

This compound exhibits various pharmacological properties attributed to its interaction with biological receptors and enzymes, particularly in the central nervous system (CNS). Its structural similarity to alkaloids suggests several potential activities:

  • Analgesic Properties : Compounds within the azabicyclo[3.2.1]octane class have shown analgesic effects, similar to traditional opioids but with reduced side effects.
  • Opioid Receptor Modulation : As a mu-opioid receptor antagonist, it may help manage conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction (OBD) .
  • Anti-inflammatory Effects : The compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which can enhance the anti-inflammatory response by preserving endogenous palmitoylethanolamide (PEA) .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnalgesicInteraction with mu-opioid receptors
Anti-inflammatoryInhibition of NAAA activity
CytotoxicityActivity against glioblastoma and hepatocellular carcinoma cells
Nicotinic Receptor ActivityStructural similarity to nicotine

Case Study: Analgesic and Antagonist Activities

A study involving a series of 53 derivatives of 6-azabicyclo[3.2.1]octanes demonstrated that specific modifications could enhance analgesic properties while maintaining antagonist activity. The most promising compound exhibited a balanced profile, suggesting potential for therapeutic use without significant dependence .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

  • Cyclization Reactions : Utilizing amines and appropriate cyclic precursors.
  • Functional Group Modifications : Tailoring the compound for desired biological activity through selective substitution.

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